(2-Iodoethyl)cyclopropane

Catalog No.
S1903617
CAS No.
335449-19-9
M.F
C5H9I
M. Wt
196.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Iodoethyl)cyclopropane

CAS Number

335449-19-9

Product Name

(2-Iodoethyl)cyclopropane

IUPAC Name

2-iodoethylcyclopropane

Molecular Formula

C5H9I

Molecular Weight

196.03 g/mol

InChI

InChI=1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2

InChI Key

GPVQDOZPSDGYPC-UHFFFAOYSA-N

SMILES

C1CC1CCI

Canonical SMILES

C1CC1CCI
  • Cyclopropane ring: Cyclopropane rings are three-membered carbon rings known for their rigidity and unique reactivity. This rigidity can be advantageous in designing molecules that bind to specific targets in biological systems .
  • Iodoethyl group: The iodoethyl group is a good leaving group, meaning it can be readily displaced by other nucleophiles in chemical reactions. This property makes it useful for introducing new functionalities into molecules .

Here are some potential areas where (2-Iodoethyl)cyclopropane could be explored in scientific research:

  • Organic synthesis: The iodoethyl group could be used as a precursor for attaching other functional groups to the cyclopropane ring through various substitution reactions. This could be useful for creating novel molecules with specific properties.
  • Medicinal chemistry: The combination of the cyclopropane ring and the iodoethyl group could be of interest for designing new drugs. The cyclopropane ring can influence the binding affinity of a molecule to a target protein, while the iodoethyl group could serve as a site for further modification to improve potency or other properties.

(2-Iodoethyl)cyclopropane is an organic compound characterized by its cyclopropane ring structure with a 2-iodoethyl substituent. Its molecular formula is C5_5H9_9I, and it features a cyclopropane ring, which is known for its significant ring strain due to the three-membered carbon structure. This compound has garnered attention in organic chemistry due to its unique properties and potential applications in various fields, including medicinal chemistry and material science .

, particularly involving nucleophilic substitutions and cyclopropanation processes. It can undergo:

  • Ring-opening reactions: The strained cyclopropane ring can be opened under certain conditions, leading to various products depending on the nucleophile involved.
  • Alkylation reactions: The iodo group can act as a leaving group, allowing for alkylation of nucleophiles.
  • Synthesis of substituted cyclopropanes: It can react with alkenes and alkynes in cyclopropanation reactions using reagents like diiodomethane in the presence of aluminum reagents .

Several synthetic routes exist for the preparation of (2-Iodoethyl)cyclopropane:

  • Cyclization of 2-Iodoethyl-substituted olefins: This method involves a 3-exo-trig cyclization using zinc powder in a suitable solvent such as t-butyl alcohol, which facilitates the formation of the cyclopropane ring .
  • Alkyne cyclopropanation: The reaction of alkynes with diiodomethane in the presence of aluminum reagents leads to the formation of (2-Iodoethyl)cyclopropane .
  • Electrochemical methods: Recent advancements include electrochemical protocols that allow for the synthesis of 2-iodoethyl ketones from cyclopropanols, which can subsequently yield (2-Iodoethyl)cyclopropane .

(2-Iodoethyl)cyclopropane finds applications in various domains:

  • Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material science: Its unique structure may contribute to the development of novel materials with specific properties.
  • Pharmaceutical development: Potential use as a scaffold for drug design due to its biological activity and structural characteristics .

Interaction studies involving (2-Iodoethyl)cyclopropane primarily focus on its reactivity with nucleophiles and other electrophiles. The presence of the iodine atom enhances its electrophilic character, making it susceptible to nucleophilic attack. Research has shown that it can effectively participate in reactions with various nucleophiles, leading to diverse products depending on reaction conditions and substrates used .

Several compounds share structural similarities with (2-Iodoethyl)cyclopropane. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable Features
CyclopropaneCycloalkaneBase structure; high ring strain
1-BromocyclopropaneHalogen-substitutedSimilar reactivity but with bromine instead
1-IodocyclopropaneHalogen-substitutedSimilar reactivity; iodine enhances electrophilicity
2-BromoethylcyclopropaneHalogen-substitutedSimilar structure; bromine has different reactivity
PropylcyclopropaneAlkyl-substitutedLacks halogen; different reactivity profile

The unique aspect of (2-Iodoethyl)cyclopropane lies in its specific combination of a cyclopropane ring and an iodine substituent, which enhances its electrophilic nature compared to other halogenated or alkylated cyclopropanes. This characteristic makes it particularly valuable in synthetic organic chemistry and potential biological applications .

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2-Iodoethyl)cyclopropane

Dates

Modify: 2023-08-16

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